molecular formula C7H5N5O2 B1605305 5-(2-nitrophenyl)-2H-tetrazole CAS No. 53257-40-2

5-(2-nitrophenyl)-2H-tetrazole

Cat. No. B1605305
CAS RN: 53257-40-2
M. Wt: 191.15 g/mol
InChI Key: HENCYJMPEDACFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(2-nitrophenyl)-2H-tetrazole have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .

Scientific Research Applications

Corrosion Inhibition

5-(2-nitrophenyl)-2H-tetrazole derivatives demonstrate significant potential in corrosion inhibition. A study on 1-(4-nitrophenyl)-5-amino-1H-tetrazole revealed its effectiveness in inhibiting the corrosion of 316L stainless steel in an acidic medium. The inhibitor showed excellent efficiency against corrosion in a sulfuric acid environment, adhering to the Langmuir adsorption model (Ehsani et al., 2014).

Enzyme Activity Visualization

5-(2-nitrophenyl)-2H-tetrazole derivatives have been used in histochemistry. For instance, a p-nitrophenyl substituted ditetrazole, Nitro-BT, facilitated the cytochemical visualization of enzymatic activity in tissue sections, offering insights into enzyme distribution in various tissues (Nachlas et al., 1957).

Synthesis of Medical Agents

These compounds are significant in synthesizing new medical agents. For example, the reaction of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles has been studied for creating functionally substituted tetrazoles, which are valuable in medical agent synthesis (Egorova et al., 2005).

Nuclear Magnetic Resonance and Mass Spectral Analysis

Their utility in nuclear magnetic resonance (NMR) and mass spectral analysis is noteworthy. Studies on compounds like 5-p-nitrophenyl-tetrazole have helped in understanding characteristic differences in spectra, assisting in structural assignments and analysis of molecular interactions (Fraser & Haque, 1968).

Antitubercular Agents

Tetrazole derivatives containing nitro substituents are promising as antitubercular agents. Research has shown that certain 5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole derivatives exhibit high antimycobacterial activity, indicating their potential in tuberculosis treatment (Karabanovich et al., 2015).

Catalytic Properties for Ester Hydrolysis

5-alkyl-1H-tetrazoles, including 5-(2-nitrophenyl)-2H-tetrazole derivatives, have been shown to be effective catalysts for ester hydrolysis at neutral pH. This catalytic property enhances their utility in various chemical processes (Bhattacharya & Vemula, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 2-nitrophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(2-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCYJMPEDACFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349909
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-nitrophenyl)-2H-tetrazole

CAS RN

53257-40-2
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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